molecular formula C14H11F2NO B3341581 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide CAS No. 1032226-70-2

4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide

Cat. No.: B3341581
CAS No.: 1032226-70-2
M. Wt: 247.24 g/mol
InChI Key: HJCNUFJELZUSDH-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide: is an organic compound with the molecular formula C14H11F2NO . It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is notable for its dual fluorine substitutions, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 3-fluoro-2-methylaniline.

    Activation: The carboxylic acid group of 4-fluorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated 4-fluorobenzoic acid is then reacted with 3-fluoro-2-methylaniline in the presence of a base like triethylamine (TEA) to form the desired benzamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: Formation of methoxy-substituted derivatives.

    Reduction: Formation of 4-fluoro-N-(3-fluoro-2-methylphenyl)aniline.

    Oxidation: Formation of 4-fluoro-N-(3-fluoro-2-carboxyphenyl)benzamide.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science: Incorporated into polymers to enhance their thermal and chemical stability.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry:

    Agriculture: Studied for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dual fluorine substitutions can enhance its binding affinity and specificity. For instance, it may inhibit enzyme activity by mimicking the natural substrate and occupying the active site, thereby preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

  • 4-fluoro-N-(2-fluoro-3-methylphenyl)benzamide
  • 4-fluoro-2-methyl-N-[(3-methylphenyl)methyl]benzamide

Comparison:

  • Structural Differences: The position of the fluorine and methyl groups can significantly affect the compound’s reactivity and binding properties.
  • Unique Properties: 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is unique due to its specific substitution pattern, which can lead to distinct chemical and biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCNUFJELZUSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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